The Chemical Landscape of 10,12-Tricosadiynoic Acid: A Technical Guide
The Chemical Landscape of 10,12-Tricosadiynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core chemical properties of 10,12-Tricosadiynoic acid (TCDA), a versatile long-chain fatty acid notable for its unique polymer-forming capabilities and potent biological activity. This document provides a comprehensive overview of its physicochemical characteristics, reactivity, and the experimental methodologies used for its analysis, making it an essential resource for professionals in chemical research and drug development.
Core Physicochemical Properties
10,12-Tricosadiynoic acid is a crystalline solid at room temperature.[1] Its defining structural features are a 23-carbon backbone, a terminal carboxylic acid group, and a conjugated diyne system at the 10th and 12th carbon positions. This diyne functionality is central to its most significant chemical property: topochemical polymerization. The compound is insoluble in water but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and in specific formulations like a DMSO/corn oil mixture.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈O₂ | [2][5] |
| Molecular Weight | 346.55 g/mol | [5][6] |
| Melting Point | 56-60 °C | [1][2] |
| Boiling Point | 498.8 °C at 760 mmHg | [2] |
| Density | 0.938 g/cm³ | [2] |
| Flash Point | 236 °C | [2] |
| Water Solubility | Insoluble | [2][4][7] |
| Vapor Pressure | 2.62E-11 mmHg at 25°C | [2] |
| Appearance | Crystals | [1] |
| Purity (Assay) | ≥98.0% (GC) | [1] |
| Solubility (DMSO) | ≥ 60 mg/mL | [6] |
Chemical Reactivity and Key Applications
The chemical behavior of 10,12-Tricosadiynoic acid is dominated by its two primary functional groups: the carboxylic acid and the conjugated diyne unit.
Topochemical Polymerization and Chromic Properties
The most remarkable property of TCDA is its ability to undergo 1,4-addition polymerization in the solid state, a reaction initiated by exposure to UV radiation (typically 254 nm) or other forms of energy like gamma rays.[8][9] This topochemical reaction requires the monomers to be precisely aligned in a crystalline lattice or self-assembled structures like vesicles or Langmuir-Blodgett films.[9][10]
The polymerization results in the formation of polydiacetylene (PDA), a conjugated polymer with a distinctive blue appearance.[11] This "blue phase" of the polymer is sensitive to environmental stimuli. Perturbations such as changes in temperature, pH, or the binding of specific molecules can disrupt the conjugated backbone, causing a conformational change and a dramatic colorimetric transition from blue to red.[11] This chromic response is the basis for TCDA's extensive use in the development of colorimetric sensors for detecting microbes, peptides, and other analytes.
Caption: Workflow of TCDA polymerization.
Biological Activity: ACOX1 Inhibition
In the realm of biochemistry, 10,12-Tricosadiynoic acid is recognized as a highly specific, selective, and orally active inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[6][12][13] TCDA itself is a precursor; it must be activated within the cell to its thioester form, 10,12-Tricosadiynoic acid-CoA, by the enzyme very long-chain acyl-CoA synthetase (VLACS).[2][12]
The inhibition of ACOX1 by the CoA-activated form is irreversible, time-dependent, and concentration-dependent.[12] This targeted inhibition has been shown to improve mitochondrial lipid and reactive oxygen species (ROS) metabolism, making TCDA a valuable tool for studying metabolic diseases associated with high-fat diets or obesity.[12][14]
Caption: Cellular activation and inhibition of ACOX1 by TCDA.
Other Reactions
As a molecule containing an alkyne group, TCDA is a reagent for click chemistry.[12] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, allowing it to be conjugated with molecules bearing azide groups.[12]
Experimental Protocols
The characterization of 10,12-Tricosadiynoic acid and its polymeric derivatives relies on a suite of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the long alkyl chain methylene protons, the protons adjacent to the carboxylic acid, and the protons on the carbons adjacent to the diyne system. ¹³C NMR would confirm the presence of the carboxylic carbon, the two sp-hybridized carbons of the alkyne groups, and the distinct carbons of the alkyl chain.[5][15]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and a weak but sharp peak in the 2100-2260 cm⁻¹ region for the C≡C stretch of the diyne.[5]
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight (346.55 g/mol ) and to assess purity.[5][16] The fragmentation pattern can also provide structural information.
-
UV-Visible (UV-Vis) Spectroscopy : While not highly informative for the monomer, UV-Vis spectroscopy is crucial for studying the polymerized form.[17] The blue phase of the PDA typically shows a maximum absorption (λ_max) around 640-650 nm, while the red phase shows a λ_max around 540-550 nm. The colorimetric response of PDA-based sensors is quantified by monitoring the shift in these absorption peaks.
Chromatographic Methods
-
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID), is the standard method for determining the purity of TCDA.[1] The compound is typically derivatized (e.g., to its trimethylsilyl ester) to increase its volatility for analysis.[16]
Self-Assembly and Polymerization Protocols
-
Vesicle Formation by Thin-Film Hydration :
-
TCDA is dissolved in a suitable organic solvent (e.g., chloroform or ethanol).
-
The solvent is evaporated under reduced pressure or a stream of nitrogen, leaving a thin film of the monomer on the wall of a round-bottom flask.
-
The film is hydrated with an aqueous buffer solution by vortexing or sonication at a temperature above the monomer's phase transition temperature.
-
This process results in the self-assembly of TCDA into vesicular structures (liposomes).
-
The vesicle solution is then exposed to 254 nm UV light to induce polymerization.[10]
-
-
Langmuir-Blodgett (LB) Film Deposition :
-
A solution of TCDA in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase in a Langmuir trough.
-
After solvent evaporation, the floating monomers are compressed by barriers, forming an ordered monolayer at the air-water interface.
-
This monolayer can be transferred onto a solid substrate by dipping the substrate through the interface, creating a highly ordered LB film.
-
The film on the substrate is then polymerized via UV irradiation.[9]
-
Caption: General mechanism for PDA-based colorimetric sensing.
References
- 1. 10,12-Tricosadiynoic acid = 98.0 GC 66990-30-5 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 10,12-Tricosadiynoic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 10,12-Tricosadiynoic Acid | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. 10,12-TRICOSADIYNOIC ACID | 66990-30-5 [chemicalbook.com]
- 8. properties-and-applications-of-stimuli-responsive-diacetylenes - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 10,12-Tricosadiynoic acid, TMS derivative [webbook.nist.gov]
- 17. lehigh.edu [lehigh.edu]
